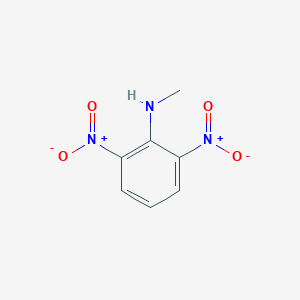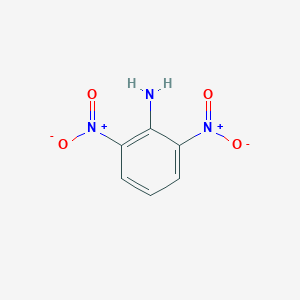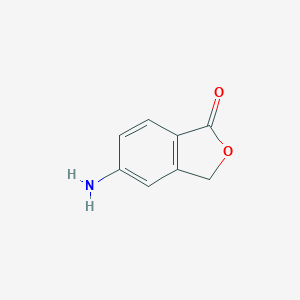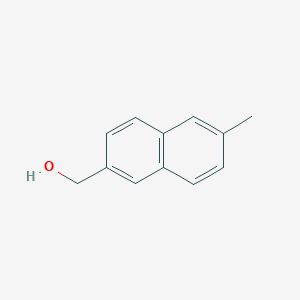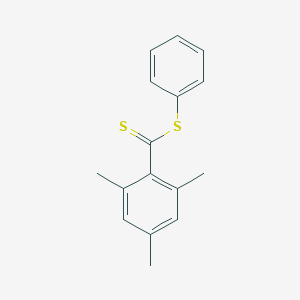
Phenyl 2,4,6-trimethylbenzenecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,4,6-trimethylbenzenecarbodithioate, also known as TMTD, is a sulfur-containing organic compound that is widely used as a rubber accelerator. It is an important chemical in the rubber industry due to its ability to enhance the vulcanization process, which improves the durability and strength of rubber products. In recent years, TMTD has also gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Phenyl 2,4,6-trimethylbenzenecarbodithioate exerts its biological effects through multiple mechanisms. In the case of its potential anticancer properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to affect the immune system, liver function, and reproductive system. In addition, this compound has been shown to have neurotoxic effects, which may be due to its ability to disrupt the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 2,4,6-trimethylbenzenecarbodithioate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, this compound also has some limitations. It is toxic and must be handled with care, and its effects on living organisms can be unpredictable and variable.
Orientations Futures
There are several potential future directions for research on Phenyl 2,4,6-trimethylbenzenecarbodithioate. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying its anticancer properties and to determine its efficacy in treating different types of cancer. Another area of interest is its potential use in environmental remediation. Studies are needed to determine the optimal conditions for using this compound to remove heavy metals from contaminated soils and water. Finally, more research is needed to determine the full extent of this compound's effects on living organisms, particularly its neurotoxic effects.
Méthodes De Synthèse
Phenyl 2,4,6-trimethylbenzenecarbodithioate can be synthesized through the reaction of carbon disulfide with 2,4,6-trimethylphenol in the presence of a catalyst such as zinc oxide. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
Phenyl 2,4,6-trimethylbenzenecarbodithioate has been studied for its potential applications in various fields, including agriculture, environmental remediation, and biomedical research. In agriculture, this compound has been used as a fungicide to protect crops from fungal infections. In environmental remediation, this compound has been used to remove heavy metals from contaminated soils and water. In biomedical research, this compound has been studied for its potential anticancer and antioxidant properties.
Propriétés
| 20876-79-3 | |
Formule moléculaire |
C16H16S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
phenyl 2,4,6-trimethylbenzenecarbodithioate |
InChI |
InChI=1S/C16H16S2/c1-11-9-12(2)15(13(3)10-11)16(17)18-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
UUNFXZWJURPWOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=S)SC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=S)SC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


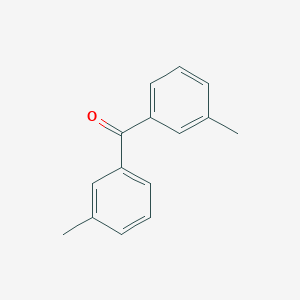
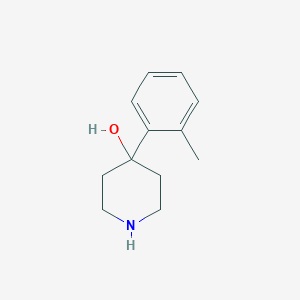
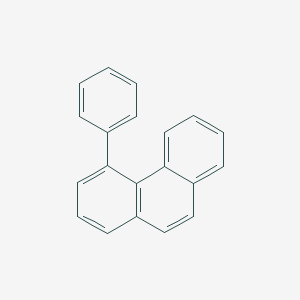
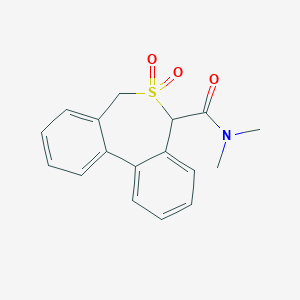
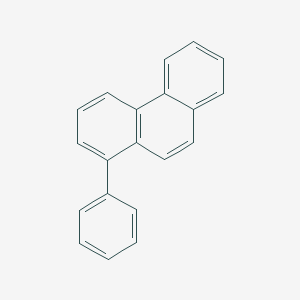
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
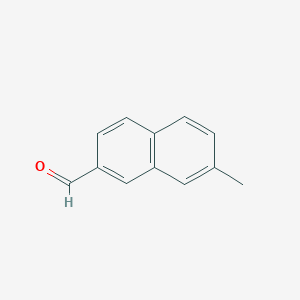
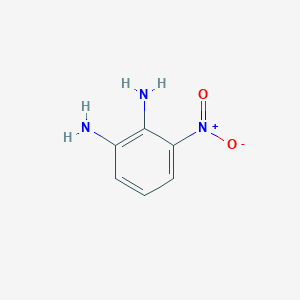
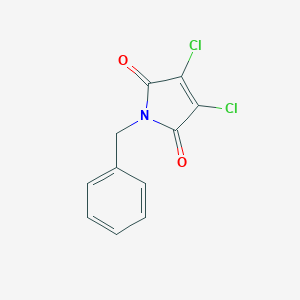
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
